molecular formula C26H28ClN3O3S B2821590 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024013-32-8

5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2821590
CAS RN: 1024013-32-8
M. Wt: 498.04
InChI Key: IRLJWPAUDDUVEY-UHFFFAOYSA-N
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Description

5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C26H28ClN3O3S and its molecular weight is 498.04. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to the structure of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one have been synthesized and shown to exhibit significant biological activities. For instance, 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones demonstrated high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). This highlights the potential therapeutic applications of these compounds in treating various diseases by inhibiting monoamine oxidase enzymes and combating cancer cells.

Antitumor and Antimicrobial Properties

Derivatives of imidazoquinazoline, such as the ones closely related to our compound of interest, have been designed, synthesized, and tested for their antitumor activity against human mammary carcinoma cell lines, showing significant potential as antitumor agents (Georgey, 2014). Furthermore, these compounds have been evaluated for their antimicrobial potential, demonstrating moderate to significant activity against both Gram-positive and Gram-negative bacteria, indicating their versatility as both antitumor and antimicrobial agents (Kapoor et al., 2017).

Novel Synthesis Approaches

Research has also focused on developing novel synthesis methods for related compounds, offering new pathways for creating derivatives with potentially improved biological activities. For instance, a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized, providing access to a variety of derivatives with potential biological applications (Al-Salahi & Geffken, 2011).

Antiviral and Antihypertensive Activities

Quinazolinone derivatives have shown significant antiviral activity against respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, highlighting their potential as antiviral agents (Selvam et al., 2007). Additionally, synthesis of 4-phenylamino[1,2,4]triazolo[2,3-a]quinazolin-5(4H)-ones as potential antihypertensive agents suggests the broad therapeutic potential of these compounds beyond antimicrobial and antitumor activities (Hsu et al., 2003).

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O3S/c1-32-22-13-18-20(14-23(22)33-2)28-26(34-15-17-10-6-7-11-19(17)27)30-21(25(31)29-24(18)30)12-16-8-4-3-5-9-16/h6-7,10-11,13-14,16,21H,3-5,8-9,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLJWPAUDDUVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4Cl)CC5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

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